4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester
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Overview
Description
4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester is a chemical compound with the molecular formula C12H13ClN2O3 and a molecular weight of 268.702 g/mol . This compound is known for its unique structure, which includes a phenylhydrazono group and a chloro-substituted oxo-butyric acid ester. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
The synthesis of 4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester typically involves the reaction of ethyl acetoacetate with 4-chlorophenylhydrazine in the presence of an acid catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve continuous flow processes and the use of microreactors to optimize yield and purity .
Chemical Reactions Analysis
4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phenylhydrazono group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester involves its interaction with specific molecular targets. The phenylhydrazono group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity . The chloro group and oxo-butyric acid ester moiety also contribute to its reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds to 4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester include:
- 2-(2-Chlorophenylhydrazono)-3-oxo-butyric acid ethyl ester
- 2-(4-Ethoxyphenylhydrazono)-3-oxo-butyric acid ethyl ester
- 2-(2,4-Dimethylphenylhydrazono)-3-oxo-butyric acid ethyl ester
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical properties and reactivity. The unique combination of the chloro group and phenylhydrazono moiety in this compound makes it distinct and valuable for specific research applications.
Properties
Molecular Formula |
C12H13ClN2O3 |
---|---|
Molecular Weight |
268.69 g/mol |
IUPAC Name |
ethyl (Z)-4-chloro-3-hydroxy-2-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C12H13ClN2O3/c1-2-18-12(17)11(10(16)8-13)15-14-9-6-4-3-5-7-9/h3-7,16H,2,8H2,1H3/b11-10-,15-14? |
InChI Key |
MGSCAIYBBVFSJX-VSSPFPLZSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\CCl)/O)/N=NC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)N=NC1=CC=CC=C1 |
Origin of Product |
United States |
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